molecular formula C16H16N4O3 B6109994 2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid

2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid

Cat. No.: B6109994
M. Wt: 312.32 g/mol
InChI Key: PCUHOAWNMCITHZ-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid is a complex organic compound with the molecular formula C16H16N4O3. This compound belongs to the class of oxazolo[5,4-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an oxazolo[5,4-d]pyrimidine core with a phenylpropanoic acid moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-9-17-14(13-15(18-9)23-10(2)19-13)20-12(16(21)22)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,21,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUHOAWNMCITHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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